1-Benzothiazol-2-yl-3-(4-methylpyridin-3-yl)imidazolidin-2-one
Overview
Description
1-Benzothiazol-2-yl-3-(4-methylpyridin-3-yl)imidazolidin-2-one is a complex organic compound that features a benzothiazole ring, a pyridine ring, and an imidazolidinone moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzothiazol-2-yl-3-(4-methylpyridin-3-yl)imidazolidin-2-one typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable carbonyl compound.
Formation of the Pyridine Ring: The pyridine ring can be synthesized via various methods, including the Hantzsch pyridine synthesis.
Formation of the Imidazolidinone Moiety: This can be synthesized by reacting an appropriate amine with a carbonyl compound under suitable conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
Types of Reactions
1-Benzothiazol-2-yl-3-(4-methylpyridin-3-yl)imidazolidin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone, while reduction might yield a more saturated compound.
Scientific Research Applications
1-Benzothiazol-2-yl-3-(4-methylpyridin-3-yl)imidazolidin-2-one may have various applications in scientific research, including:
Chemistry: As a building block for more complex molecules.
Biology: As a potential inhibitor or activator of biological pathways.
Medicine: As a candidate for drug development due to its potential biological activities.
Industry: As an intermediate in the synthesis of dyes, agrochemicals, or other industrial products.
Mechanism of Action
The mechanism of action of 1-Benzothiazol-2-yl-3-(4-methylpyridin-3-yl)imidazolidin-2-one would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
1-Benzothiazol-2-yl-3-phenyl-imidazolidin-2-one: Similar structure but with a phenyl group instead of a pyridine ring.
1-Benzothiazol-2-yl-3-(4-chlorophenyl)-imidazolidin-2-one: Similar structure but with a chlorophenyl group.
Uniqueness
1-Benzothiazol-2-yl-3-(4-methylpyridin-3-yl)imidazolidin-2-one is unique due to the presence of the 4-methyl-pyridine ring, which may impart distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C16H14N4OS |
---|---|
Molecular Weight |
310.4 g/mol |
IUPAC Name |
1-(1,3-benzothiazol-2-yl)-3-(4-methylpyridin-3-yl)imidazolidin-2-one |
InChI |
InChI=1S/C16H14N4OS/c1-11-6-7-17-10-13(11)19-8-9-20(16(19)21)15-18-12-4-2-3-5-14(12)22-15/h2-7,10H,8-9H2,1H3 |
InChI Key |
GXLGBJPOQCGOSM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NC=C1)N2CCN(C2=O)C3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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